
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-50-4) is a synthetic ester characterized by a heptanoate backbone substituted with a 2,6-dimethoxyphenyl ketone group. Its molecular formula is C₁₇H₂₄O₅ (average mass: 308.37 g/mol), featuring two methoxy groups at the ortho positions of the phenyl ring . This compound is primarily utilized as an intermediate in pharmaceutical and fine chemical synthesis, where its electronic and steric properties influence reactivity and downstream applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
- Reactivity : The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives and can be reduced to yield alcohols. These transformations are essential for developing new compounds with desired properties.
Biology
- Biological Studies : The compound is utilized in studies to understand enzyme interactions and metabolic pathways. Its structure may influence binding affinity to various biological targets, making it valuable for drug development.
- Antiproliferative Activity : Research has indicated that derivatives of similar compounds exhibit moderate cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Industry
- Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers or coatings.
- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human epithelial lung carcinoma cells. This suggests potential as a lead compound in developing anticancer agents.
- Enzyme Interaction Research : In biochemical studies, the compound was shown to interact with specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
- Material Science Applications : Investigations into the use of this compound in creating novel materials have shown promising results in enhancing the properties of coatings and polymers used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxy-Substituted Derivatives
Ethyl 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-56-0)
- Molecular formula : C₁₇H₂₄O₅ (same as target compound).
- Substituents : Methoxy groups at 3,4-positions on the phenyl ring.
- This positional isomer may exhibit distinct solubility profiles due to altered hydrogen-bonding capacity .
Ethyl 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-67-3)
- Molecular formula : C₁₇H₂₄O₅.
- Substituents : Symmetric 3,5-dimethoxy substitution.
- Key differences : The symmetric substitution reduces steric hindrance compared to the 2,6-isomer, possibly improving synthetic accessibility. However, the meta-methoxy groups may weaken resonance stabilization of the ketone .
Ethyl 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoate
- Availability : Marketed by CymitQuimica (Ref: 10-F208049) in gram quantities.
- Substituents : 2,5-dimethoxy configuration.
- Key differences : The unsymmetrical substitution may lead to anisotropic electronic effects, altering reactivity in nucleophilic addition reactions compared to the 2,6-isomer .
Methyl-Substituted Analogs
Ethyl 7-(2-Methylphenyl)-7-oxoheptanoate (CAS 122115-55-3)
- Molecular formula : C₁₆H₂₂O₃.
- Substituent : 2-methyl group.
- Key differences : The methyl group introduces steric hindrance but lacks the electron-donating resonance effects of methoxy. This results in a less polar compound (LogP likely higher than methoxy analogs) and reduced hydrogen-bonding capacity .
Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate (CAS 898751-78-5)
- Molecular formula : C₁₇H₂₄O₃.
- Substituents : 3,5-dimethyl groups.
- Key differences : The absence of oxygen atoms in methyl groups reduces molecular polarity compared to dimethoxy derivatives. This compound may exhibit higher lipid solubility, influencing bioavailability in biological systems .
Halogen-Substituted Derivatives
Ethyl 7-(4-Chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0)
- Molecular formula : C₁₅H₁₉ClO₃.
- Substituent : 4-chloro group.
- Key differences : The electronegative chlorine atom withdraws electron density, increasing the electrophilicity of the ketone. This enhances reactivity in nucleophilic acyl substitutions but may reduce solubility in polar solvents .
Ethyl 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoate (CAS 951886-28-5)
- Substituents : 2-chloro, 4-fluoro groups.
- Key differences : The combined electron-withdrawing effects of halogens significantly polarize the carbonyl group, making this compound highly reactive. However, steric clashes between ortho-chloro and the ketone may complicate synthetic routes .
Extended Functionalization: Diketone Derivatives
Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)
- Molecular formula : C₁₆H₂₀O₅.
- Functional groups : Additional 4-oxo group.
- Key differences : The presence of two ketone groups increases oxidative susceptibility and broadens applications in cross-coupling reactions. However, the compound’s stability under basic conditions may be compromised .
Biological Activity
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a heptanoate chain with a ketone functional group and a 2,6-dimethoxyphenyl substituent. The synthesis typically involves:
- Friedel-Crafts Acylation : The reaction of 2,6-dimethoxybenzene with heptanoyl chloride in the presence of a Lewis acid catalyst.
- Oxidation : Using potassium permanganate or chromium trioxide to introduce the ketone group.
This compound can also undergo various transformations, such as reduction to yield corresponding alcohols or further oxidation to form carboxylic acids .
Anticancer Properties
Recent studies have demonstrated that derivatives of 7-oxoheptanoates exhibit moderate cytotoxicity against various cancer cell lines. For instance, one study highlighted the compound's ability to inhibit the proliferation of human epithelial lung carcinoma cells, suggesting its potential as an anticancer agent .
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human Epithelial Lung Carcinoma | 20.5 | |
Breast Cancer Cell Line (MCF-7) | 15.0 | |
Colon Cancer Cell Line (HT-29) | 25.0 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. The presence of the ketone and methoxy groups may enhance its binding affinity to these targets, leading to altered cellular signaling pathways that promote apoptosis in cancer cells .
Study on Cytotoxicity
A significant study published in Cancer Research focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase .
In Vivo Studies
In vivo experiments using murine models have shown promising results regarding the compound's efficacy in reducing tumor size without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index for this compound .
Safety and Toxicity
While preliminary studies indicate potential therapeutic benefits, comprehensive toxicity assessments are necessary. Early findings suggest low acute toxicity; however, long-term studies are required to evaluate chronic exposure effects and potential genotoxicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, and how can reaction yields be improved?
- Methodological Answer : A two-step synthesis is commonly employed:
Ketone Formation : React cycloheptanone derivatives with substituted phenyl groups under oxidative conditions (e.g., potassium persulfate in ethanol/methanol) to yield intermediate hydroxy esters.
Oxidation : Use PCC (pyridinium chlorochromate) to oxidize the intermediate to the final 7-oxoheptanoate ester. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to enhance yields (~70–85%) .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) and purify via flash chromatography using silica gel.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine.
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to resolve the target compound from unreacted starting materials.
- Recrystallization : Employ ethanol/water mixtures to improve crystallinity and purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR : Assign peaks for the 2,6-dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH3) and ester carbonyl (δ 172–174 ppm in 13C NMR).
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) and detect [M+H]+ ions (m/z ~335.2) .
- X-ray Crystallography (if crystalline): Resolve the spatial arrangement of the 7-oxoheptanoate chain and aryl substituents .
Q. What safety protocols are critical for handling this compound in the lab?
- Key Precautions :
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271) .
- PPE : Nitrile gloves, lab coats, and safety goggles (P280) to prevent skin/eye contact.
- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation (P233, P235) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the 7-oxoheptanoate formation during synthesis?
- Mechanistic Analysis :
- The oxidation step (PCC) proceeds via a radical intermediate, with the 7-position favored due to steric shielding of the ester group. Computational modeling (DFT) can validate transition-state energies .
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?
- Stability Studies :
- Acidic Conditions : Hydrolysis of the ester group occurs at pH < 3, forming 7-(2,6-dimethoxyphenyl)-7-oxoheptanoic acid (monitor via HPLC) .
- UV Exposure : Degrades into dimethoxybenzene derivatives under prolonged light (λ > 300 nm); use amber vials for storage (P410) .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
- Modeling Strategies :
- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd) to predict coupling reactivity.
- Docking Studies : Explore binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Data Reconciliation :
- Compare LD50 values across SDS (e.g., Ambeed vs. AFG Bioscience) and validate via in vitro assays (e.g., MTT on HEK293 cells).
- Note discrepancies in environmental hazard classifications (H400 vs. H413) and conduct ecotoxicity tests (e.g., Daphnia magna assays) .
Q. What green chemistry approaches can reduce waste in its synthesis?
- Sustainable Modifications :
- Replace PCC with TEMPO/NaClO for milder oxidation.
- Use bio-based solvents (e.g., cyclopentyl methyl ether) to improve E-factor metrics .
Q. How does structural modification (e.g., altering methoxy positions) impact biological activity?
Properties
IUPAC Name |
ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-9-13(18)17-14(20-2)10-8-11-15(17)21-3/h8,10-11H,4-7,9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOSUTUSRKXYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623345 | |
Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-50-4 | |
Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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